3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione
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Overview
Description
3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione is a synthetic compound with the molecular formula C19H24N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and sulfonation reactions to introduce the pentyl and pentylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents and strong bases are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or analgesic treatments.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors or inhibit specific enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use. Studies have shown that purine derivatives can exhibit significant analgesic and anti-inflammatory activities by antagonizing receptors like TRPA1 and inhibiting enzymes such as phosphodiesterases (PDEs) 4B/7A .
Comparison with Similar Compounds
- 3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione
- 3-Methyl-8-(methylsulfanyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to similar compounds, 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione is unique due to the presence of two pentyl groups and a pentylsulfanyl group. This structural uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-4-6-8-10-20-12-13(19(3)15(22)18-14(12)21)17-16(20)23-11-9-7-5-2/h4-11H2,1-3H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRLTQUREVSKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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